1-Methoxy-10H-acridin-9-one is a compound belonging to the acridine family, which is characterized by its fused ring structure containing nitrogen. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as an acridinone derivative, which typically exhibits various pharmacological properties, including antitumor and antimicrobial activities.
The compound can be synthesized through various methods, utilizing different starting materials and reagents. Recent studies have highlighted novel synthetic routes and explored the biological activity of related acridine and acridone derivatives, indicating a growing interest in this class of compounds for therapeutic applications .
1-Methoxy-10H-acridin-9-one is classified as an organic compound, specifically a heterocyclic aromatic compound. Its structure features a methoxy group (-OCH₃) attached to the acridinone core, influencing its chemical properties and biological interactions.
The synthesis of 1-methoxy-10H-acridin-9-one can be achieved through several methods, often involving the condensation of appropriate precursors. One common approach includes the reaction of substituted anilines with diketones or diesters under acidic conditions to form the acridinone framework.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-methoxy-10H-acridin-9-one consists of a rigid polycyclic framework with a methoxy substituent at the C-1 position of the acridinone ring system. The structure can be represented as follows:
Key structural data include:
1-Methoxy-10H-acridin-9-one can participate in various chemical reactions typical for acridine derivatives:
The reactivity of 1-methoxy-10H-acridin-9-one is influenced by its electronic structure, which can be modulated by substituents on the aromatic system. Studies employing Density Functional Theory (DFT) have provided insights into reaction mechanisms and energy profiles associated with these transformations .
The mechanism of action for compounds like 1-methoxy-10H-acridin-9-one often involves interaction with biological macromolecules such as DNA or proteins:
Recent studies have indicated that certain derivatives exhibit significant binding affinities towards target proteins, suggesting potential pathways for therapeutic intervention .
1-Methoxy-10H-acridin-9-one exhibits several notable physical properties:
Chemical properties include:
1-Methoxy-10H-acridin-9-one has potential applications in various fields:
1-Methoxy-10H-acridin-9-one is systematically named as 1-methoxyacridin-9(10H)-one, reflecting the methoxy substituent at position 1 of the tricyclic acridin-9-one scaffold. It belongs to the acridone class of heterocyclic compounds, characterized by a planar 10H-acridin-9-one core comprising two benzene rings fused to a central pyridone ring. The compound is classified under the broader category of N-heterocyclic ketones and is a derivative of 9(10H)-acridanone (acridone). Its structure adheres to the CAS registry number 10228-90-7 and is cataloged in databases like ChEBI (ID 119975) and ChemSpider (ID 89783) [5] [8].
The molecular formula is C₁₄H₁₁NO₂ (molar mass: 225.25 g/mol), with the methoxy group (–OCH₃) at C1 and a ketone at C9 (Figure 1). The molecule is planar due to conjugation across the tricyclic system, which minimizes steric strain. No chiral centers exist, but tautomerism is possible at N10. Computational studies confirm that the amino tautomer (N10–H, C9=O) dominates over the imino form (N10=, C9–OH), with the methoxy group enhancing planarity through resonance [7] [9].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₄H₁₁NO₂ |
Molar mass | 225.25 g/mol |
Hybridization | sp²-dominated |
Tautomeric preference | Amino tautomer (N10–H) |
Planarity deviation | < 0.1 Å |
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆, 400 MHz) exhibits distinctive signals: the N10 proton at δ 11.85 (s, 1H), aromatic protons between δ 7.20–8.30 (m, 7H), and the methoxy group at δ 3.95 (s, 3H). ¹³C NMR confirms the ketone at δ 176.5 (C9), while C1 resonates at δ 163.2 due to methoxy conjugation. Key correlations in HSQC and HMBC spectra validate connectivity [4] [9].
Infrared (IR) SpectroscopyVapor-phase IR reveals a conjugated ketone stretch at 1665 cm⁻¹ (C=O), aromatic C=C stretches at 1590–1480 cm⁻¹, and C–O–C asymmetric vibrations at 1240 cm⁻¹. The absence of O–H bands above 3000 cm⁻¹ confirms the dominance of the amino tautomer [9].
Mass SpectrometryElectron-impact MS shows the molecular ion peak at m/z 225.08 [M]⁺. Key fragments include m/z 210 [M–CH₃]⁺ (loss of methoxy methyl) and m/z 182 [M–CONH]⁺, reflecting cleavage between C9 and N10 [6].
Table 2: NMR Assignments (DMSO-d₆)
Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
N10–H | 11.85 | – | s |
C1 | – | 163.2 | – |
C4–H | 8.30 | 120.5 | d |
OCH₃ | 3.95 | 56.1 | s |
C9 | – | 176.5 | – |
Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 7.21 Å, b = 5.98 Å, c = 14.36 Å, and β = 98.5°. The molecule is nearly planar (mean deviation: 0.05 Å), with intramolecular C–H⋯O interactions (2.48 Å) between the methoxy oxygen and H8. π-Stacking along the b-axis occurs at 3.60 Å, stabilized by van der Waals forces. The C9=O bond length is 1.23 Å, typical for conjugated ketones [7] [9].
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals a HOMO–LUMO gap of 3.58 eV, consistent with UV-vis absorption at 380 nm. The HOMO localizes on the methoxybenzene ring and C9=O, while the LUMO spans C2–C3 and N10. Molecular electrostatic potential (MEP) maps show negative charge density at O9 (−0.42 e) and the methoxy oxygen (−0.38 e), supporting nucleophilic attack at C10. QM/MM simulations of DNA intercalation demonstrate groove binding via C–H⋯π interactions with dG13 and dC14 bases, facilitated by planarity and charge distribution [4] [7] [10].
Table 3: Computational Parameters (DFT/B3LYP/6-311G(d,p))
Parameter | Value |
---|---|
HOMO energy | −6.24 eV |
LUMO energy | −2.66 eV |
HOMO–LUMO gap | 3.58 eV |
C9=O bond order | 1.72 |
Dipole moment | 4.12 Debye |
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